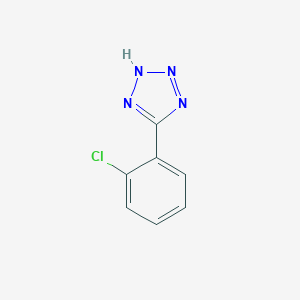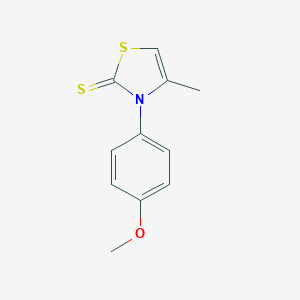
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is a compound with a thiazole ring that has been of interest to researchers due to its potential applications in various fields. The compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. The compound may also act as a scavenger of free radicals, which are known to contribute to oxidative stress and cellular damage.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione exhibits anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. The compound has also been shown to scavenge free radicals and protect against oxidative stress-induced cellular damage. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Another advantage is its anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for drug development. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
For research on 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione include further studies on its mechanism of action, as well as its potential use as a drug for the treatment of inflammatory diseases and cancer. The compound may also be studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies may be conducted to improve the solubility and bioavailability of the compound for use in drug development.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride. Other methods include the reaction of 4-methoxyphenylacetic acid with thiosemicarbazone and the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a catalyst, such as copper(II) acetate.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
77293-28-8 |
|---|---|
Nombre del producto |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione |
Fórmula molecular |
C11H11NOS2 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NOS2/c1-8-7-15-11(14)12(8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 |
Clave InChI |
GKHYAVHPLQCNNM-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
Otros números CAS |
77293-28-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



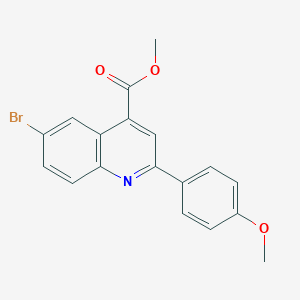
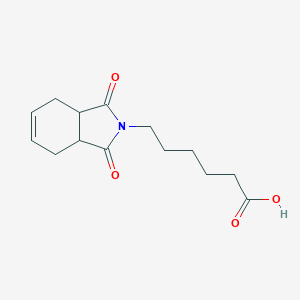
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
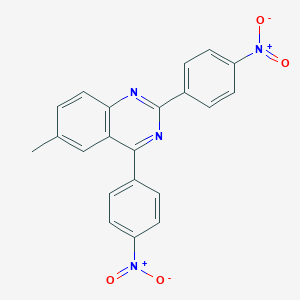
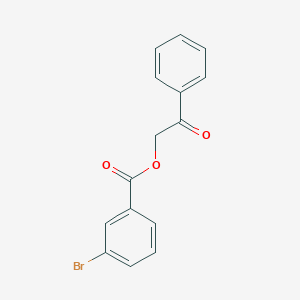
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)
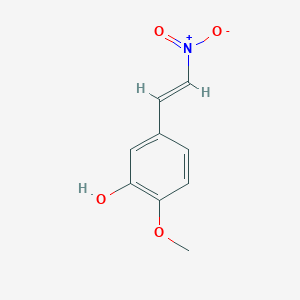
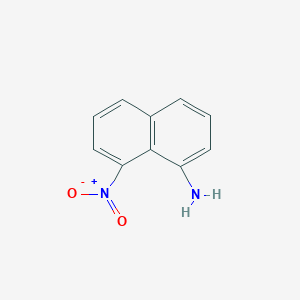
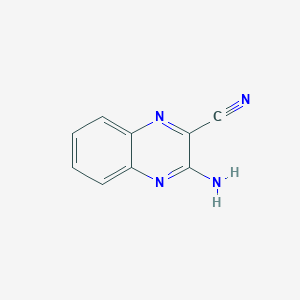
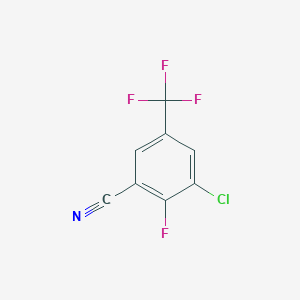
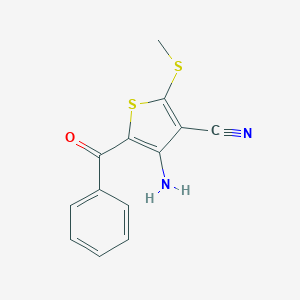
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
